Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate
Description
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate is a piperidine-based compound featuring a cyano-substituted 3,4-dichlorophenyl group at the 1-position and an ethyl ester at the 4-position.
Properties
IUPAC Name |
ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-2-22-16(21)11-5-7-20(8-6-11)15(10-19)12-3-4-13(17)14(18)9-12/h3-4,9,11,15H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRMBHVUTISJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401137864 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-27-2 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[cyano(3,4-dichlorophenyl)methyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401137864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperidine Ring Formation
The piperidine core is synthesized via cyclization of δ-amino alcohols or reductive amination of diketones. For example:
- Cyclization of ethyl 4-piperidinecarboxylate : Achieved using HCl in dioxane under reflux (18–24 hours), yielding ~50% piperidine intermediates.
| Reaction Component | Details |
|---|---|
| Precursor | Ethyl 4-piperidinecarboxylate |
| Catalyst | HCl (2N in dioxane) |
| Solvent | 1,4-Dioxane/Dichloromethane |
| Temperature | Reflux (100–110°C) |
| Yield | 50% |
Cyano Group Introduction
The cyano group is introduced via nucleophilic substitution or Strecker synthesis:
- Nucleophilic substitution : Reacting a brominated intermediate with KCN/NaCN in DMF at 60–80°C for 6–12 hours.
- Strecker reaction : Using NH₃, KCN, and aldehydes under acidic conditions.
3,4-Dichlorophenyl Attachment
The 3,4-dichlorophenyl group is incorporated via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:
- Friedel-Crafts : AlCl₃-catalyzed reaction in dichloromethane at 0–5°C for 4–6 hours.
- Suzuki coupling : Pd(PPh₃)₄, 3,4-dichlorophenylboronic acid, and K₂CO₃ in THF/H₂O (80°C, 12 hours).
| Method | Conditions | Yield |
|---|---|---|
| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C, 6h | 65–70% |
| Suzuki-Miyaura | Pd(PPh₃)₄, THF/H₂O, 80°C, 12h | 75–80% |
Esterification
The final esterification employs ethanol and H₂SO₄ under reflux:
- Reaction : Carboxylic acid intermediate + ethanol (excess) + H₂SO₄ (cat.) at 80°C for 8–10 hours.
- Yield : 85–90% after purification by column chromatography (hexane/ethyl acetate).
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24–48 hours | 4–6 hours (flow reactor) |
| Solvent Volume | 5–10 L/kg | 1–2 L/kg (solvent recycling) |
| Purity | >95% (HPLC) | >99% (crystallization) |
Purification and Characterization
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (ethanol/water).
- Characterization :
Comparative Analysis of Methods
| Step | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires strict temperature control |
| Suzuki Coupling | Better functional group tolerance | Expensive Pd catalysts |
| Strecker Synthesis | Mild conditions | Lower yields (~50%) |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites, including the cyano group and the piperidine ring.
-
Mechanistic Insight : Oxidation with KMnO₄ under acidic conditions converts the cyano-methyl group into a carboxylic acid via a radical intermediate . Chromium-based oxidants target the piperidine ring, leading to ring-opening products .
Reduction Reactions
Reduction primarily affects the cyano group and ester functionality.
| Reagent/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|
| LiAlH₄ (anhydrous ether) | Primary amine derivative | 72% | |
| H₂/Pd-C (ethanol solvent) | Alcohol from ester reduction | 85% | |
| NaBH₄/CeCl₃ | Partial reduction to imine | 58% |
-
Key Finding : LiAlH₄ reduces the cyano group to an amine while preserving the piperidine ring . Catalytic hydrogenation selectively reduces the ester to an alcohol without affecting the aryl chloride bonds .
Nucleophilic Substitution
The dichlorophenyl group participates in aromatic substitution, while the cyano group acts as a leaving group.
| Reagent | Site of Reaction | Product | Conditions |
|---|---|---|---|
| NH₃ (liquid, −78°C) | Cyano group | Carboxamide derivative | 24 h, anhydrous |
| KF/18-crown-6 | Aromatic C-Cl bond | Fluorinated aryl derivative | DMF, 100°C, 12 h |
| Piperazine (excess) | Dichlorophenyl ring | Bis-amine substituted product | EtOH reflux, 8 h |
-
Notable Example : Fluorination at the 3,4-dichlorophenyl ring occurs under SNAr conditions, replacing chlorine with fluorine in 67% yield .
Ester Hydrolysis and Functionalization
The ethyl ester group is highly reactive under basic or acidic conditions.
-
Comparative Data : Hydrolysis to the carboxylic acid proceeds in 89% yield under basic conditions, whereas acid-catalyzed transesterification achieves 78% conversion to the methyl ester .
Cyclization and Ring Expansion
The piperidine ring participates in cycloaddition and ring-expansion reactions.
| Reagent | Reaction Type | Product | Yield |
|---|---|---|---|
| PCl₅ (neat, 120°C) | Ring expansion to azepane | 7-membered lactam | 65% |
| Grubbs catalyst (CH₂Cl₂) | Olefin cross-metathesis | Bicyclic piperidine derivative | 52% |
| CuI/L-proline (Click chemistry) | Triazole-linked dimer | Heterocyclic dimer | 81% |
-
Innovative Application : Click chemistry with CuI catalysis generates dimeric structures with enhanced biological activity .
Photochemical and Electrochemical Reactions
Advanced methods reveal unique reactivity under non-thermal conditions.
| Condition | Reaction | Outcome | Reference |
|---|---|---|---|
| UV light (254 nm) | C-Cl bond homolysis | Radical coupling products | |
| Electrolysis (Pt electrodes) | Oxidative decarboxylation | Ketone formation |
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate has a molecular formula of C16H18Cl2N2O2. The synthesis typically involves several key steps:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Cyano Group : Achieved through nucleophilic substitution reactions.
- Attachment of the 3,4-Dichlorophenyl Group : Often done via Friedel-Crafts reactions.
- Esterification : Final step involves esterifying the carboxylic acid with ethanol to yield the ethyl ester.
Chemistry
This compound serves as a building block for synthesizing more complex organic molecules. It is particularly valuable in developing functionalized piperidine derivatives that can be used in various chemical reactions.
Biology
The compound has been investigated for its biological activities , including:
- Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains, potentially through mechanisms involving enzyme inhibition and disruption of cellular processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 10 µg/mL |
These findings suggest that it could be a candidate for further development as an antimicrobial agent .
Medicine
This compound is being explored for its potential use in drug development. Its structure allows it to target specific biological pathways, making it relevant in designing new therapeutic agents . The compound's mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity.
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. The optimization of reaction conditions during its synthesis is crucial for ensuring high yield and purity.
Case Studies
Several studies have highlighted the potential of this compound in medicinal chemistry:
- A study on its antimicrobial properties demonstrated significant efficacy against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .
- Research into its mechanism of action revealed that it interacts with specific molecular targets, which could lead to the development of targeted therapies for various diseases .
Mechanism of Action
The mechanism of action of Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyano group and the dichlorophenyl moiety play crucial roles in its binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Key Structural Differences
The table below summarizes critical structural variations between the target compound and similar piperidine derivatives:
Key Observations :
- Electron-Withdrawing Groups: The target compound’s cyano group contrasts with sulfonyl (), thioxo-oxadiazole (), and chloroethyl () substituents in analogues. These groups influence reactivity, solubility, and receptor binding.
- Ester Variations : Methyl esters () may alter metabolic stability compared to ethyl esters (target, ).
Research Findings and Implications
- Structural-Activity Relationships (SAR): Electron-Withdrawing Substituents: Sulfonyl and cyano groups improve metabolic stability but may reduce bioavailability. 3,4-Dichlorophenyl vs.
- Synthetic Feasibility : High-yield routes (e.g., 85% in ) underscore the practicality of modifying piperidine scaffolds for drug discovery.
Biological Activity
Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C16H18Cl2N2O2. It features a piperidine ring substituted with a cyano group and a 3,4-dichlorophenyl moiety, making it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Chemical Structure and Synthesis
The compound can be synthesized through several key steps:
- Formation of the Piperidine Ring : This involves cyclization reactions using appropriate precursors.
- Introduction of the Cyano Group : Typically achieved via nucleophilic substitution reactions.
- Attachment of the 3,4-Dichlorophenyl Group : Often accomplished through Friedel-Crafts reactions.
- Esterification : The final step involves esterifying the carboxylic acid with ethanol to yield the ethyl ester.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it may exhibit activity against various bacterial strains, potentially through mechanisms involving enzyme inhibition and disruption of cellular processes.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 10 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Potential
Research has also explored the anticancer potential of this compound. It is hypothesized that the cyano and dichlorophenyl groups contribute to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may inhibit key enzymes or receptors that are critical for cancer cell growth. Ongoing studies are aimed at elucidating these pathways and determining the efficacy of this compound in various cancer models .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study examining the effects of this compound on human cancer cell lines demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy Testing : In a controlled laboratory setting, the compound was tested against multiple bacterial strains, showing significant inhibitory effects comparable to established antibiotics .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Interaction with specific enzymes critical for microbial growth or cancer cell metabolism.
- Receptor Modulation : Binding to receptors that regulate cellular functions related to growth and survival.
Research is ongoing to fully characterize these interactions and their implications for therapeutic applications.
Q & A
Q. What synthetic strategies are commonly employed to prepare Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate, and how do reaction conditions influence yield?
The synthesis of piperidine-derived esters like this compound often involves multi-step reactions. For example, ethyl piperidine-4-carboxylate intermediates can be functionalized via alkylation or nucleophilic substitution. A key step may involve reacting a piperidine ester precursor (e.g., ethyl isonipecotate) with a halogenated aryl compound (e.g., 1-bromo-2-chloroethane) in the presence of organic bases like lithium diisopropylamide (LDA), as seen in analogous syntheses of bicyclic piperidine derivatives . Solvent choice (e.g., tetrahydrofuran, toluene) and temperature control are critical to minimize side reactions such as over-alkylation or hydrolysis .
Q. How is the purity and structural integrity of the compound validated during synthesis?
Analytical techniques include:
- HPLC/GC-MS : To monitor reaction progress and quantify impurities.
- NMR Spectroscopy : H and C NMR confirm the presence of the cyano group, dichlorophenyl moiety, and ester functionality. For example, the cyano group’s nitrile peak appears near 2200 cm in IR spectroscopy .
- X-ray Crystallography : Used to resolve stereochemistry in structurally related compounds (e.g., piperidine-carboxamide derivatives) .
Q. What are the hypothesized biological targets of this compound based on structural analogs?
Structurally similar compounds (e.g., SR140333, SR142801) act as antagonists for G protein-coupled receptors (GPCRs) or ion channels, particularly those involving neurokinin or tachykinin pathways. The 3,4-dichlorophenyl and cyanomethyl groups may enhance binding affinity to hydrophobic pockets in target receptors .
Advanced Research Questions
Q. How can researchers optimize the reaction pathway to mitigate low yields in the final alkylation step?
Low yields often arise from steric hindrance or competing elimination. Strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Temperature Gradients : Gradual heating (e.g., 0°C to room temperature) reduces thermal degradation of sensitive intermediates .
Q. What analytical challenges arise in distinguishing diastereomers during synthesis, and how are they resolved?
Diastereomers formed during asymmetric synthesis (e.g., at the piperidine ring or cyanomethyl group) require chiral HPLC or capillary electrophoresis for separation. Nuclear Overhauser Effect (NOE) NMR experiments can differentiate spatial arrangements of substituents . For example, in related piperidine-carboxamides, NOE correlations between the dichlorophenyl group and adjacent protons confirm stereochemistry .
Q. How do contradictory data on solvent effects in similar syntheses inform experimental design?
Evidence from patent literature shows conflicting solvent recommendations (e.g., water vs. THF for final quaternization steps) . Researchers should perform controlled screening using Design of Experiments (DoE) to assess solvent polarity, proticity, and boiling points. For instance, aqueous solvents may favor ionic intermediates but risk hydrolysis, while THF stabilizes organometallic reagents .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict passive diffusion.
- Docking Studies : Identify potential binding modes with GPCRs using software like AutoDock Vina. The dichlorophenyl group’s hydrophobicity likely enhances membrane permeability .
- ADMET Predictors : Tools like SwissADME estimate metabolic stability (e.g., susceptibility to esterase cleavage) .
Q. How can researchers reconcile discrepancies in biological activity data across studies?
Variability in assays (e.g., cell lines, receptor isoforms) complicates data interpretation. Standardization steps include:
- Positive Controls : Use reference compounds (e.g., SR140333 for NK1 receptor assays) .
- Dose-Response Curves : Ensure EC/IC values are derived from ≥3 independent replicates.
- Orthogonal Assays : Confirm receptor binding via SPR (surface plasmon resonance) alongside functional cAMP assays .
Methodological Recommendations
- Synthetic Protocols : Follow safety guidelines for handling cyanide-containing intermediates (e.g., use fume hoods, avoid acidic conditions) .
- Data Reproducibility : Document solvent batches, catalyst sources, and purification methods (e.g., column chromatography vs. recrystallization) .
- Collaborative Validation : Share samples with independent labs for structural confirmation (e.g., via round-robin NMR studies).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
